molecular formula C17H15FN2O2 B3068925 1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester CAS No. 920978-82-1

1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester

Cat. No.: B3068925
CAS No.: 920978-82-1
M. Wt: 298.31 g/mol
InChI Key: OTEBZASQXCFNKT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and is often explored for its therapeutic applications, particularly in cancer research.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of a base and a solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester can be compared to other pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent activity against FGFRs, making it a valuable compound in cancer research.

Biological Activity

1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-, ethyl ester, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₀H₈F N₂O₂
  • Molecular Weight : 198.18 g/mol
  • CAS Number : 24334-20-1

The compound features a pyrrolo-pyridine core, which is known for its diverse biological activities. The presence of the ethyl ester and the fluorophenyl group are critical for its activity.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-C]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis. A study highlighted that certain derivatives exhibited IC₅₀ values in the nanomolar range against FGFR1–3, indicating potent inhibitory activity against cancer cell proliferation and migration .

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
Compound 4h7925

Antiviral Activity

Pyrrolo[2,3-C]pyridine derivatives have also shown promising antiviral activity. A specific study demonstrated that certain compounds inhibited HIV-1 replication with effective concentrations (EC₅₀) below 10 µM. The presence of specific substituents significantly influenced their antiviral efficacy .

Antimycobacterial Activity

Furthermore, compounds containing the pyrrolo[2,3-C]pyridine scaffold have been evaluated for their antimycobacterial properties. Some derivatives demonstrated MIC₉₀ values below 0.15 µM against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrolo[2,3-C]pyridine derivatives is heavily influenced by their structural modifications. Studies have shown that:

  • Substituents at the para position of the phenyl ring enhance activity.
  • Ester groups contribute to improved solubility and metabolic stability.
  • The distance between functional groups affects the compound's interaction with biological targets.

These findings suggest that careful modification of the chemical structure can optimize the biological activity of these compounds.

Case Study 1: FGFR Inhibition

In a recent study focusing on a series of pyrrolo[2,3-C]pyridine derivatives, one compound (4h) was identified as a potent inhibitor of FGFR signaling pathways. This compound not only inhibited cell proliferation in vitro but also induced apoptosis in breast cancer cell lines .

Case Study 2: Antiviral Efficacy

Another study evaluated a subset of pyrrolo[2,3-C]pyridine derivatives for their ability to inhibit HIV-1 replication. The most active compound displayed an EC₅₀ value of 1.65 µM and exhibited a therapeutic index indicating its potential for further development as an antiviral agent .

Properties

IUPAC Name

ethyl 1-[(3-fluorophenyl)methyl]pyrrolo[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-2-22-17(21)15-9-13-6-7-19-10-16(13)20(15)11-12-4-3-5-14(18)8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEBZASQXCFNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=CC(=CC=C3)F)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester
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1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester
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1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester

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